2-Chloropropiophenone

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5663. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

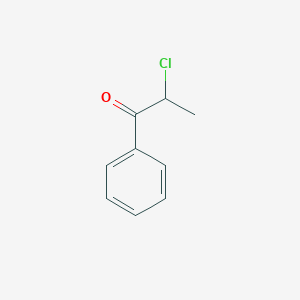

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-1-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXCPQHPNAZONTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40278004 | |

| Record name | 2-Chloropropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40278004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6084-17-9 | |

| Record name | 2-Chloro-1-phenyl-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6084-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 5663 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006084179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6084-17-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5663 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloropropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40278004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Chloropropiophenone chemical properties and structure

An In-depth Technical Guide to 2-Chloropropiophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of this compound, a key intermediate in various organic syntheses, including the production of pharmaceutical compounds.

Chemical Structure and Identification

This compound, with the CAS number 6084-17-9, is an aromatic ketone.[1][2] Its systematic IUPAC name is 2-chloro-1-phenylpropan-1-one.[1][3][4] It is also known by other synonyms such as α-chloropropiophenone.[5]

The structure of this compound is characterized by a propiophenone (B1677668) backbone with a chlorine atom substituted at the alpha position (the carbon atom adjacent to the carbonyl group).

References

An In-depth Technical Guide to 2-Chloropropiophenone (CAS 6084-17-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloropropiophenone (CAS No. 6084-17-9), a key intermediate in organic synthesis and pharmaceutical development. The document details its chemical and physical properties, spectroscopic characterization, synthesis, and applications, with a focus on providing actionable data and methodologies for laboratory and research settings.

Core Chemical and Physical Properties

This compound, with the IUPAC name 2-chloro-1-phenylpropan-1-one, is a halogenated ketone.[1] Its molecular structure consists of a phenyl group attached to a propanone backbone, with a chlorine atom substituted at the alpha-carbon position.[2] This structure, particularly the electrophilic carbonyl carbon and the reactive chlorine atom, makes it a versatile building block in synthetic chemistry.[2]

The physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 6084-17-9 | [1][3] |

| Molecular Formula | C₉H₉ClO | [1][3][4] |

| Molecular Weight | 168.62 g/mol | [1][3][5] |

| Appearance | Colorless to light yellow/orange clear liquid | [6] |

| Melting Point | 213-214 °C | [2] |

| Boiling Point | 241.8 °C at 760 mmHg | [4] |

| Density | 1.129 - 1.560 g/cm³ (at 25 °C) | [2][4] |

| Refractive Index | 1.5430 - 1.5470 | [2] |

| InChI Key | AXCPQHPNAZONTH-UHFFFAOYSA-N | [1][3] |

| SMILES | CC(C(=O)C1=CC=CC=C1)Cl | [1][4][7] |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the verification and quality control of this compound. The following table summarizes key spectroscopic data.

| Spectroscopic Technique | Data | Source(s) |

| ¹³C NMR | Data available | [1] |

| Mass Spectrometry (GC-MS) | Data available | [7] |

| FTIR | Data available | [7] |

| ¹H NMR | Data available | [7] |

Experimental Protocol: General Spectroscopic Analysis

While specific instrument parameters from the cited sources are not detailed, a general methodology for acquiring spectroscopic data for a compound like this compound is as follows:

-

Sample Preparation: Dissolve a small, accurately weighed sample of this compound in a suitable deuterated solvent (e.g., CDCl₃ for NMR) or prepare a neat sample for IR and some MS techniques.

-

¹H and ¹³C NMR Spectroscopy:

-

Utilize a Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher for better resolution).

-

Acquire ¹H NMR spectra to determine the number of proton environments, their chemical shifts, splitting patterns (multiplicity), and integration.

-

Acquire ¹³C NMR spectra to identify the number of unique carbon environments. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups.

-

-

Mass Spectrometry (MS):

-

Employ a mass spectrometer, often coupled with Gas Chromatography (GC-MS) for separation and identification.

-

Ionize the sample (e.g., using Electron Impact - EI) and separate the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

-

-

Infrared (IR) Spectroscopy:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

The sample can be analyzed as a thin film between salt plates (for liquids) or as a KBr pellet (for solids).

-

The resulting spectrum will show absorption bands corresponding to specific functional groups, such as the characteristic C=O stretch of the ketone and C-Cl bond vibrations.

-

Synthesis of this compound

A common method for the synthesis of related compounds involves the Friedel-Crafts acylation reaction. For β-chloropropiophenone, the reaction between ethylene, benzoyl chloride, and aluminum chloride is a known method.[8] The synthesis of this compound can be logically approached through the alpha-halogenation of propiophenone.

References

- 1. This compound | C9H9ClO | CID 221281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 6084-17-9 [smolecule.com]

- 3. CAS RN 6084-17-9 | Fisher Scientific [fishersci.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. veeprho.com [veeprho.com]

- 6. labproinc.com [labproinc.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

Synthesis of 2-Chloropropiophenone from Propiophenone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-chloropropiophenone from propiophenone (B1677668), a key chemical transformation in organic synthesis. The document details the underlying chemical principles, compares various synthetic methodologies, and provides a detailed experimental protocol for a high-yield synthesis route.

Introduction

This compound, also known as α-chloropropiophenone, is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its synthesis primarily involves the selective chlorination of propiophenone at the alpha (α) position of the carbonyl group. Achieving high regioselectivity is crucial to avoid the formation of undesired isomers, such as those resulting from chlorination on the aromatic ring. This guide explores the common methods for this transformation, focusing on reaction conditions, yields, and mechanistic pathways.

Mechanistic Overview: α-Halogenation of Ketones

The α-halogenation of ketones like propiophenone can proceed via two primary mechanisms depending on the reaction conditions: acid-catalyzed and base-promoted halogenation.

Acid-Catalyzed α-Chlorination:

Under acidic conditions, the reaction proceeds through an enol intermediate. The carbonyl oxygen is first protonated, increasing the acidity of the α-protons. Tautomerization then leads to the formation of a nucleophilic enol, which subsequently attacks a chlorine molecule (or another electrophilic chlorine source). This pathway generally favors mono-halogenation because the electron-withdrawing nature of the newly introduced chlorine atom deactivates the carbonyl oxygen towards further protonation, thus hindering the formation of a second enol intermediate.

Base-Promoted α-Chlorination:

In the presence of a base, an enolate ion is formed by the deprotonation of an α-hydrogen. The resulting enolate is a strong nucleophile that readily reacts with a chlorine source. However, this method can be prone to polyhalogenation, as the electron-withdrawing chlorine atom in the product increases the acidity of the remaining α-proton, making it more susceptible to deprotonation and subsequent chlorination. Furthermore, in alkaline aqueous solutions, the initial product, this compound, can undergo rapid hydrolysis to form α-hydroxypropiophenone, which may then be further oxidized to aromatic acids.[1][2][3]

Comparison of Synthetic Methodologies

Several reagents can be employed for the α-chlorination of propiophenone. The choice of the chlorinating agent and reaction conditions significantly impacts the yield, purity, and selectivity of the desired product.

| Chlorinating Agent | Catalyst/Solvent | Typical Yield | Purity | Key Considerations |

| Copper(II) Chloride (CuCl₂) | Dimethylformamide (DMF) | Excellent[2] | High | Mild reaction conditions, good for selective α-chlorination.[2] |

| Sodium Hypochlorite (NaOCl) | Alkaline aqueous solution | Variable | Moderate | Readily available and inexpensive.[4] Prone to side reactions like hydrolysis and oxidation.[1][2][3] |

| Sulfuryl Chloride (SO₂Cl₂) | Inert solvent (e.g., CH₂Cl₂) | Good to Excellent | Good | A common and effective reagent for α-chlorination.[5] |

| N-Chlorosuccinimide (NCS) | Inert solvent (e.g., CCl₄) | Good | Good | A milder chlorinating agent, often used for selective chlorinations.[5] |

| Chlorine Gas (Cl₂) | Lewis Acid (e.g., AlCl₃) | High (for ring chlorination) | Low (for α-chlorination) | Primarily leads to chlorination on the aromatic ring (meta-position).[5] Not suitable for selective α-chlorination. |

Experimental Protocols

Based on literature findings, the use of copper(II) chloride in dimethylformamide provides an excellent yield of this compound.[2] The following is a detailed experimental protocol synthesized from the available data.

Synthesis of this compound using Copper(II) Chloride

-

Materials:

-

Propiophenone

-

Anhydrous Copper(II) Chloride (CuCl₂)

-

Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

-

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

-

-

Procedure:

-

In a clean, dry round-bottom flask, dissolve propiophenone in dimethylformamide (DMF).

-

Add anhydrous copper(II) chloride to the solution. The molar ratio of CuCl₂ to propiophenone should be approximately 2:1.

-

Heat the reaction mixture with stirring to a temperature of 80-100°C.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within several hours.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing diethyl ether and water.

-

Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

The crude this compound can be purified by vacuum distillation. The boiling point of this compound is reported to be 80 °C at 0.3 Torr.

-

Visualizations

Reaction Pathway: Acid-Catalyzed α-Chlorination

Caption: Acid-catalyzed α-chlorination of propiophenone.

Experimental Workflow

References

An In-depth Technical Guide to 2-Chloropropiophenone: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloropropiophenone, with the IUPAC name 2-chloro-1-phenylpropan-1-one, is a halogenated ketone that serves as a versatile intermediate in organic synthesis.[1][2] Its chemical structure, featuring a phenyl ring, a carbonyl group, and a chlorine atom on the alpha-carbon, imparts a unique reactivity profile that makes it a valuable precursor for the synthesis of a variety of organic compounds, including pharmaceuticals and other fine chemicals.[3] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its chemical reactivity.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below, providing a quick reference for researchers.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉ClO | [1][2] |

| Molecular Weight | 168.62 g/mol | [1][2] |

| CAS Number | 6084-17-9 | [1][2] |

| IUPAC Name | 2-chloro-1-phenylpropan-1-one | [1][2] |

| Synonyms | α-Chloropropiophenone, 2-Chloro-1-phenyl-1-propanone | [2] |

| Appearance | Colorless to light orange to yellow clear liquid | [4] |

| Boiling Point | 115-116 °C (15 Torr) | [5] |

| Melting Point | Not applicable (liquid at room temperature) | [4] |

| Density | 1.128 ± 0.06 g/cm³ (Predicted) | [5] |

| Refractive Index | 1.5320 to 1.5360 | [5] |

| Solubility | Soluble in Benzene, Chloroform, DMSO, Methanol | [5] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Features | Source(s) |

| ¹³C NMR | Spectra available, specific chemical shifts can be found in spectral databases. | [1][6] |

| ¹H NMR | Spectra available, specific chemical shifts can be found in spectral databases. | |

| Infrared (IR) Spectroscopy | Vapor phase IR spectra available. | [1][7] |

| Mass Spectrometry (MS) | GC-MS data available. | [1][8] |

Synthesis of this compound: Experimental Protocols

Several methods for the synthesis of this compound have been reported, primarily involving the chlorination of propiophenone (B1677668) or the reaction of chlorodracylic acid with propionic acid. Below are detailed experimental protocols derived from patent literature.

Protocol 1: Chlorination of Propiophenone

This method involves the direct chlorination of propiophenone using a suitable chlorinating agent in the presence of a catalyst.

Materials:

-

Propiophenone

-

Aluminum trichloride (B1173362) (anhydrous)

-

Chlorine gas

-

Frozen water

-

Hydrochloric acid

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

In a reaction vessel, charge propiophenone and anhydrous aluminum trichloride in a molar ratio of 1:1 to 1:2.

-

Heat the mixture to 70-80 °C.

-

Bubble chlorine gas through the heated reaction mixture. The molar ratio of chlorine to propiophenone should be between 1.1:1 and 2:1.

-

After the reaction is complete (monitored by appropriate analytical techniques such as TLC or GC), cool the reaction mixture.

-

Pour the reaction mixture into a mixture of frozen water and hydrochloric acid for hydrolysis.

-

Separate the organic layer, wash it with water, and dry it over a suitable drying agent.

-

Purify the crude product by vacuum distillation to obtain this compound.

Protocol 2: From p-Chlorobenzoic Acid and Propionic Acid

This method utilizes p-chlorobenzoic acid and propionic acid in the presence of a catalyst.

Materials:

-

p-Chlorobenzoic acid

-

Propionic acid

-

Iron powder (catalyst)

Procedure:

-

Combine p-chlorobenzoic acid, propionic acid, and iron powder in a reaction vessel. The mass ratio of p-chlorobenzoic acid to propionic acid to catalyst is typically 1:2.4-4.2:0.1-0.8.[9]

-

Heat the mixture to 140 °C for condensation, typically for 12 hours.[9]

-

Increase the temperature to 280-285 °C for decarboxylation, typically for 2 hours.[9]

-

After the reaction is complete, the product, p-chloropropiophenone, is isolated and purified. The patent suggests this method simplifies separation and purification.[9]

Chemical Reactivity and Applications

The reactivity of this compound is primarily centered around the carbonyl group and the electrophilic carbon bearing the chlorine atom. This dual reactivity makes it a valuable synthon for creating more complex molecules.

The carbonyl group is susceptible to nucleophilic attack, a characteristic reaction of ketones. The presence of the electron-withdrawing chlorine atom at the alpha-position enhances the electrophilicity of the carbonyl carbon.

The alpha-carbon, bonded to the chlorine atom, is an electrophilic center and is prone to nucleophilic substitution reactions (Sₙ2). This allows for the introduction of various functional groups at this position. For instance, it can react with amines to form aminoketones, which are precursors to various pharmaceuticals. A notable application is in the synthesis of Bupropion (B1668061), an antidepressant, where m-chloropropiophenone undergoes bromination followed by amination.[10]

Biological Activity

While this compound is primarily utilized as a chemical intermediate, some of its derivatives have been investigated for their biological activities. For instance, it is a known impurity in the synthesis of bupropion.[11] There is limited direct research on the enzyme inhibition properties of this compound itself. However, its role as a building block for pharmacologically active molecules underscores its importance in drug discovery and development. The reactivity of the α-chloro ketone moiety allows for its potential interaction with biological nucleophiles, a common mechanism for enzyme inhibition by covalent modification. Further research is needed to explore the specific biological targets and mechanisms of action of this compound and its derivatives.

Safety and Handling

This compound is classified as a hazardous substance. It is reported to cause skin and serious eye irritation and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a key chemical intermediate with a well-defined set of physical and chemical properties. Its synthesis is achievable through established protocols, and its reactivity profile allows for the creation of a diverse range of more complex molecules, particularly in the pharmaceutical industry. This guide provides essential technical information for researchers and professionals working with this compound, facilitating its safe and effective use in the laboratory and in the development of new chemical entities.

References

- 1. This compound | C9H9ClO | CID 221281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Chloropropiophenone(936-59-4) 1H NMR [m.chemicalbook.com]

- 3. chemwhat.com [chemwhat.com]

- 4. labproinc.com [labproinc.com]

- 5. 2'-Chloropropiophenone | 6323-18-8 [amp.chemicalbook.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. CN101805250A - Preparation method of p-chloropropiophenone - Google Patents [patents.google.com]

- 10. US20090012328A1 - Process for preparing bupropion hydrochloride - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

2-Chloropropiophenone: A Technical Overview for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of 2-Chloropropiophenone (CAS No. 6084-17-9), a key intermediate in organic synthesis and pharmaceutical development. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on its chemical properties, synthesis, and analytical characterization.

Core Chemical and Physical Properties

This compound, with the IUPAC name 2-chloro-1-phenylpropan-1-one, is a versatile chemical building block.[1] Its utility in the synthesis of more complex molecules is well-established, particularly in the development of pharmaceutical compounds.[2] The quantitative properties of this compound are summarized in the table below for ease of reference.

| Property | Value | Citations |

| Molecular Formula | C₉H₉ClO | [1][2] |

| Molecular Weight | 168.62 g/mol | [1] |

| CAS Number | 6084-17-9 | [1][3] |

| Physical State | Liquid | [3] |

| Appearance | Colorless | [3] |

| Boiling Point | Not available | |

| Melting Point | Not applicable | [3] |

| Density/Specific Gravity | 1.16 g/cm³ | [3] |

| Refractive Index | 1.54 | [3] |

| Purity (typical) | ≥95.0% (GC) | [3] |

Synthesis of this compound

The synthesis of chlorinated propiophenone (B1677668) derivatives is often achieved through the chlorination of propiophenone. While various methods exist for producing different isomers, this section outlines a representative protocol for the synthesis of this compound. The following workflow illustrates the key steps in this process.

Experimental Protocol: Synthesis

This protocol is a representative method for the α-chlorination of a ketone and may require optimization for specific laboratory conditions.

-

Reaction Setup: In a well-ventilated fume hood, a multi-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. The flask is charged with propiophenone and a suitable solvent (e.g., dichloromethane (B109758) or acetic acid).

-

Chlorination: A chlorinating agent, such as sulfuryl chloride (SO₂Cl₂), is added dropwise to the stirred solution at a controlled temperature. The reaction may be initiated with a radical initiator or catalyzed by an acid. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and slowly quenched by the addition of water or a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Extraction: The aqueous mixture is transferred to a separatory funnel, and the organic product is extracted with a suitable solvent (e.g., dichloromethane or ethyl acetate). The organic layers are combined.

-

Washing and Drying: The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), and filtered.

-

Purification: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator. The resulting crude product is then purified, typically by vacuum distillation, to yield pure this compound.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[4] It provides information on the retention time of the compound and its mass spectrum, which can be used for structural elucidation and purity assessment.[5]

-

Sample Preparation: A dilute solution of the this compound sample is prepared in a volatile organic solvent, such as dichloromethane or ethyl acetate.

-

Instrumentation: A gas chromatograph equipped with a mass selective detector is used for the analysis.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is typically used.[5]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[5]

-

Injector Temperature: 250 °C.[5]

-

Oven Program: An initial temperature of 75 °C, held for a few minutes, followed by a temperature ramp (e.g., 10 °C/min) to a final temperature of 280 °C, which is then held for a period to ensure elution of all components.[5]

-

-

MS Conditions:

-

Data Analysis: The resulting chromatogram is analyzed to determine the retention time and purity of the compound. The mass spectrum of the main peak is compared with known spectral libraries or analyzed to confirm the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is an essential tool for the structural characterization of organic molecules, providing detailed information about the chemical environment of hydrogen atoms in the molecule.[7]

-

Sample Preparation: Approximately 5-10 mg of the purified this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[8]

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is performed.

-

Number of Scans: A sufficient number of scans (e.g., 8 or 16) are acquired to obtain a good signal-to-noise ratio.

-

Reference: Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).

-

-

Data Analysis: The ¹H NMR spectrum is processed (Fourier transformation, phasing, and baseline correction). The chemical shifts (δ), integration values, and coupling patterns of the signals are analyzed to confirm the structure of this compound. For 2-chloropropane (B107684), a related structure, the methine proton (CH) adjacent to the chlorine is deshielded, and there is spin-spin coupling between the CH and methyl (CH₃) protons.[7] A similar pattern of signals would be expected for this compound, with additional signals corresponding to the aromatic protons.

References

- 1. This compound | C9H9ClO | CID 221281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 6084-17-9 [chemicalbook.com]

- 3. labproinc.com [labproinc.com]

- 4. uoguelph.ca [uoguelph.ca]

- 5. thepharmajournal.com [thepharmajournal.com]

- 6. policija.si [policija.si]

- 7. C3H7Cl CH3CHClCH3 2-chloropropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. benchchem.com [benchchem.com]

Spectroscopic Profile of 2-Chloropropiophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloropropiophenone (CAS No: 6084-17-9), a key intermediate in the synthesis of various pharmaceutical compounds. This document presents a summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound, facilitating easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.0 - 7.9 | Multiplet | 2H | Aromatic protons (ortho to C=O) |

| ~7.6 - 7.4 | Multiplet | 3H | Aromatic protons (meta and para to C=O) |

| ~5.3 | Quartet | 1H | -CH(Cl)- |

| ~1.8 | Doublet | 3H | -CH₃ |

Solvent: Chloroform-d (CDCl₃) Reference: Tetramethylsilane (B1202638) (TMS) at 0 ppm

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~195 | C=O (Ketone) |

| ~135 | Aromatic C (quaternary, attached to C=O) |

| ~134 | Aromatic CH (para) |

| ~129 | Aromatic CH (ortho/meta) |

| ~128 | Aromatic CH (ortho/meta) |

| ~55 | -CH(Cl)- |

| ~22 | -CH₃ |

Solvent: Carbon Tetrachloride (CCl₄) or Chloroform-d (CDCl₃) Reference: Tetramethylsilane (TMS) at 0 ppm

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Medium | Aromatic C-H stretch |

| ~2980 | Medium | Aliphatic C-H stretch |

| ~1690 | Strong | C=O (Ketone) stretch |

| ~1600, ~1450 | Medium-Strong | Aromatic C=C ring stretch |

| ~750, ~690 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

| ~700 | Strong | C-Cl stretch |

Sample Preparation: Neat liquid film or solution in a suitable solvent.

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 168/170 | ~3:1 ratio | [M]⁺, [M+2]⁺ (Molecular ion peak with isotopic pattern for Chlorine) |

| 105 | 100 | [C₆H₅CO]⁺ (Benzoyl cation - base peak) |

| 77 | High | [C₆H₅]⁺ (Phenyl cation) |

| 63 | Moderate | [C₃H₄Cl]⁺ |

| 51 | Moderate | [C₄H₃]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Approximately 5-10 mg of this compound is accurately weighed and dissolved in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃) or carbon tetrachloride (CCl₄) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v).[1]

-

The solution is transferred to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

-

Instrument: A 300 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-32, to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 3-4 seconds.

-

-

Processing:

-

The Free Induction Decay (FID) is Fourier transformed.

-

Phase and baseline corrections are applied.

-

Chemical shifts are referenced to the TMS signal at 0.00 ppm.

-

3. ¹³C NMR Spectroscopy:

-

Instrument: A 75 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled single-pulse sequence.

-

Number of Scans: 512-1024, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

-

Processing:

-

The FID is Fourier transformed with a line broadening of 1-2 Hz.

-

Phase and baseline corrections are applied.

-

Chemical shifts are referenced to the solvent peak (CDCl₃ at 77.16 ppm) or TMS at 0.00 ppm.

-

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

-

The ATR crystal (e.g., diamond) of the FT-IR spectrometer is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.

-

A small drop of neat this compound is placed directly onto the ATR crystal.

2. Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

3. Data Processing:

-

The resulting spectrum is displayed in terms of transmittance or absorbance.

-

Peak positions are identified and reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

1. Sample Introduction and Separation (Gas Chromatography - GC):

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of approximately 10 µg/mL.[2]

-

Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

GC Conditions:

-

Injector Temperature: 250 °C.

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Oven Program: Initial temperature of 60 °C, ramped to 280 °C at a rate of 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

2. Mass Analysis:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: m/z 40-400.

3. Data Processing:

-

The total ion chromatogram (TIC) is obtained, and the mass spectrum corresponding to the chromatographic peak of this compound is extracted.

-

The mass-to-charge ratios (m/z) and relative intensities of the fragment ions are determined.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of this compound.

Caption: General workflow for spectroscopic analysis of this compound.

References

Solubility and stability of 2-Chloropropiophenone

An In-depth Technical Guide on the Solubility and Stability of 2-Chloropropiophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chemical intermediate recognized for its role in the synthesis of various pharmaceutical compounds, including the antidepressant Bupropion.[1] As with any compound utilized in drug development, a thorough understanding of its physicochemical properties is paramount. This guide provides a comprehensive technical overview of the solubility and stability of this compound, focusing on 2-chloro-1-phenylpropan-1-one (CAS No: 6084-17-9).[2][3] It is important to note that constitutional isomers exist, such as 2'-Chloropropiophenone (CAS No: 6323-18-8), and while the principles discussed are broadly applicable, specific quantitative data may differ.[4]

This document details the solubility profile in various solvents, outlines potential degradation pathways, and provides standardized experimental protocols for quantitative analysis. The information herein is intended to support researchers in formulation development, process optimization, and analytical method validation.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical factor influencing its bioavailability and the design of its formulation. The principle of "like dissolves like" governs solubility, where substances with similar polarities tend to be miscible. This compound, with its phenyl ring, ketone group, and alkyl chloride moiety, exhibits moderate polarity.

Qualitative Solubility Data

Quantitative solubility data for this compound is not extensively published. However, qualitative data for the related isomer, 2'-Chloropropiophenone, is available and provides a useful reference. A predicted solubility profile for this compound in a range of common laboratory solvents is also presented below, based on its molecular structure.

Table 1: Reported Qualitative Solubility of 2'-Chloropropiophenone

| Solvent | Solubility |

|---|---|

| Benzene | Soluble |

| Chloroform | Soluble |

| DMSO | Soluble |

| Methanol | Soluble |

Table 2: Predicted Qualitative Solubility Profile for this compound

| Solvent Category | Solvent | Predicted Solubility | Justification |

|---|---|---|---|

| Nonpolar | Hexane | Low | The polar ketone and chloro groups limit solubility in highly nonpolar solvents. |

| Toluene (B28343) | Medium to High | The aromatic ring of toluene interacts favorably with the phenyl group of the solute. | |

| Polar Aprotic | Dichloromethane (DCM) | High | The polarity of DCM is well-suited to solvate molecules of intermediate polarity. |

| Tetrahydrofuran (THF) | High | THF's ether oxygen and overall polarity can effectively solvate the molecule. | |

| Acetone (B3395972) | High | The polar carbonyl group of acetone interacts strongly with the solute's polar functionalities. | |

| Polar Protic | Ethanol | Medium to High | The hydroxyl group can interact with the ketone, and its alkyl chain interacts with the nonpolar regions. |

| | Water | Very Low | The large, nonpolar hydrocarbon portion of the molecule makes it sparingly soluble in water. |

Experimental Protocol: Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[5][6][7]

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected solvent (e.g., water, phosphate (B84403) buffer pH 7.4, ethanol)

-

Glass flasks with screw caps (B75204) or stoppers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Calibrated analytical instrument (e.g., HPLC-UV, GC-FID)

Procedure:

-

Preparation: Add an excess amount of this compound to a flask. The excess solid should be visible to ensure saturation is reached.

-

Solvent Addition: Add a known volume of the desired solvent to the flask.

-

Equilibration: Seal the flasks and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the flasks for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.[7]

-

Phase Separation: After equilibration, allow the flasks to stand undisturbed at the same temperature to let undissolved solid settle. For fine suspensions, centrifuge the samples to pellet the excess solid.[5]

-

Sampling: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample through a syringe filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered saturate with the solvent or mobile phase to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV.[6]

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or µg/mL.

Caption: Experimental workflow for determining solubility.

Stability Profile of this compound

Stability testing is crucial for identifying how the quality of a substance changes over time under the influence of environmental factors such as temperature, humidity, and light.[8] This information is vital for determining appropriate storage conditions and shelf-life.[2] this compound is reported to be stable under ambient conditions for transport, with long-term storage recommended at 2-8°C.[2]

Factors Influencing Stability

The chemical structure of this compound, an α-haloketone, contains reactive sites susceptible to degradation.

-

Hydrolysis: The carbon-chlorine bond is susceptible to nucleophilic attack by water, which can be catalyzed by acidic or basic conditions, potentially leading to the formation of α-hydroxypropiophenone.[9]

-

Oxidation: The molecule may be susceptible to oxidation, particularly at the benzylic position or the carbonyl group, under oxidative stress (e.g., exposure to peroxides).

-

Photodegradation: Aromatic ketones can absorb UV light, which may lead to photolytic degradation pathways.

-

Thermal Stress: Elevated temperatures can accelerate all degradation reactions.

Potential Degradation Pathways

Forced degradation (stress testing) studies are used to intentionally degrade a compound to identify likely degradation products and establish degradation pathways.[10][11]

Table 3: Forced Degradation Conditions and Potential Degradants

| Stress Condition | Typical Reagent/Condition | Potential Degradation Pathway | Likely Primary Degradant(s) |

|---|---|---|---|

| Acidic Hydrolysis | 0.1 M HCl, heated | SN1/SN2 Nucleophilic Substitution | 2-Hydroxypropiophenone, Benzoic Acid |

| Basic Hydrolysis | 0.1 M NaOH, heated | Nucleophilic Substitution / Favorskii Rearrangement | 2-Hydroxypropiophenone, Hydratropic acid |

| Oxidation | 3-30% H₂O₂, ambient/heated | Oxidation of ketone/alkyl chain | Benzoic acid, other oxidative cleavage products |

| Thermal | Dry heat (e.g., 80°C) | Thermolysis | Various, depends on weakest bonds |

| Photolytic | UV/Vis light exposure (ICH Q1B) | Photochemical reactions | Complex mixture of products |

Caption: Hypothesized degradation pathways for this compound.

Experimental Protocol: Forced Degradation Study

Objective: To identify potential degradation products and pathways for this compound and to develop a stability-indicating analytical method.

Materials:

-

This compound

-

Reagents: HCl, NaOH, H₂O₂

-

High-purity water and other solvents (e.g., Methanol, Acetonitrile)

-

Heating block or water bath

-

Photostability chamber

-

pH meter

-

HPLC-UV/DAD or HPLC-MS system

Procedure:

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat (e.g., 60-80°C) for a set period (e.g., 2-24 hours).

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat (e.g., 60-80°C) for a set period.

-

Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a set period.

-

Thermal: Expose the solid compound to dry heat (e.g., 80°C). Also, heat a solution of the compound.

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[12]

-

-

Sampling and Neutralization: At appropriate time points, withdraw samples. Neutralize the acidic and basic samples to prevent further degradation before analysis.

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, using a high-resolution chromatographic method (e.g., HPLC with a photodiode array detector or mass spectrometer). The goal is to separate the parent peak from all degradation product peaks.

-

Data Evaluation:

-

Determine the percentage of degradation for the parent compound.

-

Identify the retention times and UV spectra of the major degradation products.

-

Perform a mass balance calculation to account for the parent compound and all detected products.[13]

-

If necessary, isolate and characterize significant degradants using techniques like LC-MS/MS and NMR.

-

Caption: General workflow for pharmaceutical stability testing.

Analytical Methodologies

The selection of an appropriate analytical technique is critical for accurately quantifying this compound and its impurities or degradants.

Table 4: Recommended Analytical Techniques for Stability and Solubility Studies

| Technique | Principle | Application |

|---|---|---|

| HPLC-UV/DAD | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Primary tool for quantification in solubility and stability studies. DAD provides spectral data for peak purity assessment.[14] |

| GC-FID/MS | Separation of volatile compounds in a gaseous mobile phase. | Suitable for purity analysis and quantification, especially for volatile impurities. MS provides structural information for impurity identification.[15] |

| LC-MS/MS | HPLC coupled with mass spectrometry. | Gold standard for identifying and structurally elucidating unknown degradation products formed during stability studies.[14] |

| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Used for the definitive structural confirmation of the parent compound and isolated degradation products.[14] |

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While specific quantitative data is limited in public literature, the provided protocols and theoretical considerations offer a robust framework for researchers and drug development professionals. The compound is predicted to be soluble in moderately polar organic solvents and sparingly soluble in water. Its stability is influenced by its α-haloketone structure, with hydrolysis and oxidation being key potential degradation pathways. Adherence to the outlined experimental protocols for solubility determination and forced degradation studies will enable the generation of critical data needed to support formulation, process development, and regulatory filings.

References

- 1. This compound - SRIRAMCHEM [sriramchem.com]

- 2. CAS 6084-17-9 this compound Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]

- 3. veeprho.com [veeprho.com]

- 4. 2'-Chloropropiophenone | 6323-18-8 | TCI AMERICA [tcichemicals.com]

- 5. enamine.net [enamine.net]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. longdom.org [longdom.org]

- 12. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 13. globalresearchonline.net [globalresearchonline.net]

- 14. benchchem.com [benchchem.com]

- 15. ijstr.org [ijstr.org]

Navigating the Risks: A Technical Guide to the Hazards and Safe Handling of 2-Chloropropiophenone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the known hazards associated with 2-Chloropropiophenone (CAS No: 6084-17-9), a key intermediate in various chemical syntheses. Adherence to stringent safety protocols is paramount when handling this compound to mitigate potential risks to personnel and the research environment. This document outlines the toxicological profile, safety precautions, and recommended experimental protocols for the safe utilization of this compound in a laboratory setting.

Physicochemical and Toxicological Profile

A thorough understanding of the physical, chemical, and toxicological properties of this compound is the foundation of a robust safety assessment.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound. This data is essential for the proper design of experiments and for implementing appropriate engineering controls.

| Property | Value |

| Molecular Formula | C₉H₉ClO |

| Molecular Weight | 168.62 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 116 °C at 15 mmHg |

| Flash Point | > 110 °C (> 230 °F) |

| Specific Gravity | 1.16 |

| Refractive Index | 1.54 |

Toxicological Hazards

Globally Harmonized System (GHS) Classification

The GHS classification for this compound indicates its potential to cause irritation upon contact.[1]

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1] |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation[1] |

The genotoxicity of a structurally related compound, 2-bromo-3'-chloropropiophenone (B15139), has been demonstrated in in vitro studies, suggesting that it is mutagenic, clastogenic, and aneugenic.[2][3][4] While direct evidence for this compound is lacking, this raises a potential concern for similar genotoxic effects.

Hazard Identification and Control

A systematic approach to hazard identification and control is crucial for maintaining a safe laboratory environment. The following diagram illustrates a logical workflow for managing the risks associated with this compound.

Safe Handling and Emergency Procedures

Strict adherence to established safety protocols is non-negotiable when working with this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is the last line of defense against exposure.

| PPE | Specification |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |

| Eye Protection | Chemical safety goggles and/or a face shield. |

| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. |

| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is recommended if working outside of a fume hood or with large quantities. |

Engineering Controls

Engineering controls are the most effective means of minimizing exposure.

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

-

Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Spill and Emergency Response

In the event of a spill or exposure, immediate and appropriate action is critical.

First Aid Measures:

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Experimental Protocols for Hazard Assessment

For novel compounds or when more detailed safety data is required, a battery of toxicological tests is typically performed. The following are generalized protocols for key in vitro assays relevant to the hazard profile of this compound.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD TG 439)

This test method provides a means to assess the skin irritation potential of a chemical.[5][6][7]

Methodology:

-

Model Preparation: Reconstituted human epidermis models, which are three-dimensional cultures of human-derived epidermal keratinocytes, are used.

-

Chemical Application: A small volume of the test chemical (e.g., this compound) is applied topically to the surface of the epidermis model.

-

Incubation: The treated tissues are incubated for a defined period (e.g., 60 minutes).

-

Viability Assessment: After incubation and a post-treatment rinsing and incubation period, cell viability is determined using a quantitative assay, typically the MTT assay. The reduction of MTT to formazan (B1609692) by mitochondrial dehydrogenases in viable cells is measured spectrophotometrically.

-

Data Analysis: The viability of the treated tissues is compared to that of negative controls. A chemical is classified as an irritant if the tissue viability is reduced below a certain threshold (e.g., ≤ 50%).

In Vitro Eye Irritation: Bovine Corneal Opacity and Permeability (BCOP) Test (OECD TG 437)

The BCOP assay is used to identify chemicals that have the potential to cause serious eye damage.[8]

Methodology:

-

Tissue Preparation: Corneas are isolated from the eyes of freshly slaughtered cattle.

-

Chemical Application: The test chemical is applied to the epithelial surface of the cornea.

-

Incubation: The cornea is incubated for a set period.

-

Endpoint Measurement: Two endpoints are measured:

-

Corneal Opacity: Measured as an increase in the amount of light scattered by the cornea.

-

Corneal Permeability: Measured by the amount of fluorescein (B123965) dye that passes through the full thickness of the cornea.

-

-

Data Analysis: An in vitro score is calculated based on the opacity and permeability measurements. This score is used to classify the chemical's eye irritation potential.

Bacterial Reverse Mutation Test (Ames Test) (OECD TG 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[9][10][11]

Methodology:

-

Tester Strains: Several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it) are used. These strains have different types of mutations in the genes responsible for histidine synthesis.

-

Exposure: The tester strains are exposed to the test chemical at various concentrations, both with and without a metabolic activation system (S9 fraction from rat liver). The S9 fraction mimics mammalian metabolism, which can convert some non-mutagenic chemicals into mutagens.

-

Selection: The treated bacteria are plated on a minimal agar (B569324) medium that lacks histidine.

-

Scoring: Only bacteria that have undergone a reverse mutation (reversion) to a prototrophic state (can synthesize their own histidine) will be able to grow and form colonies. The number of revertant colonies is counted.

-

Data Analysis: A significant, dose-related increase in the number of revertant colonies compared to the negative control indicates that the chemical is mutagenic.

In Vitro Mammalian Cell Micronucleus Test (OECD TG 487)

This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects of a chemical.[12][13][14]

Methodology:

-

Cell Culture: Mammalian cells (e.g., human peripheral blood lymphocytes, CHO, or TK6 cells) are cultured and treated with the test chemical.

-

Treatment: Cells are exposed to a range of concentrations of the test chemical, with and without metabolic activation (S9).

-

Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This ensures that the cells analyzed have completed one round of mitosis.

-

Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Scoring: The frequency of micronuclei (small, membrane-bound DNA fragments in the cytoplasm of interphase cells) in binucleated cells is scored using a microscope.

-

Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.

This technical guide is intended to provide a framework for the safe handling and hazard assessment of this compound. It is imperative that all laboratory personnel are thoroughly trained on the specific hazards and procedures outlined in this document and in the relevant Safety Data Sheets before commencing any work with this compound. Continuous vigilance and a proactive approach to safety are essential for minimizing risks in the research environment.

References

- 1. This compound | C9H9ClO | CID 221281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Genotoxicity of 2-bromo-3′-chloropropiophenone (Journal Article) | OSTI.GOV [osti.gov]

- 4. Genotoxicity of 2-bromo-3'-chloropropiophenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Skin Irritation: SkinEthic Skin Irritation Test (SIT) - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. Skin Irritation: EpiDerm Skin Irritation Test (SIT) - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 8. criver.com [criver.com]

- 9. bio-protocol.org [bio-protocol.org]

- 10. Ames test - Wikipedia [en.wikipedia.org]

- 11. microbiologyinfo.com [microbiologyinfo.com]

- 12. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. criver.com [criver.com]

IUPAC name and synonyms for 2-chloro-1-phenylpropan-1-one

An In-Depth Technical Guide to 2-Chloro-1-phenylpropan-1-one

Chemical Identity and Synonyms

2-Chloro-1-phenylpropan-1-one is an organic compound belonging to the class of alpha-haloketones.[1] Its systematic IUPAC name is 2-chloro-1-phenylpropan-1-one .[2][3] This compound is a valuable intermediate in organic synthesis due to the high reactivity imparted by the electrophilic carbonyl group and the adjacent chlorine atom.[1][4]

A variety of synonyms are used to identify this chemical, reflecting both its structure and common usage in the chemical industry.

Table 1: Synonyms and Identifiers

| Type | Identifier | Reference |

| IUPAC Name | 2-chloro-1-phenylpropan-1-one | [2][3] |

| CAS Number | 6084-17-9 | [4][5] |

| Molecular Formula | C₉H₉ClO | [4][5] |

| Common Synonyms | 2-Chloropropiophenone | [3][4] |

| α-Chloropropiophenone | [4] | |

| 1-Chloroethyl phenyl ketone | [4] | |

| Propiophenone (B1677668), 2-chloro- | [4] | |

| InChI Key | AXCPQHPNAZONTH-UHFFFAOYSA-N | [2][4] |

| SMILES | CC(Cl)C(=O)C1=CC=CC=C1 | [6] |

Physicochemical Properties

2-Chloro-1-phenylpropan-1-one is typically a colorless to pale yellow liquid with a distinct odor.[4] Its physical and chemical properties are summarized below.

Table 2: Physicochemical Data

| Property | Value | Reference |

| Molecular Weight | 168.62 g/mol | [5] |

| Appearance | Colorless to light yellow clear liquid | [4] |

| Boiling Point | 80 °C at 0.3 Torr | [1] |

| Density | 1.560 g/cm³ at 25 °C | [1] |

| Refractive Index | 1.5430-1.5470 | [1] |

| Flash Point | 118.4 °C | [1] |

| Vapor Pressure | 0.0351 mmHg at 25 °C | [1] |

Synthesis and Experimental Protocols

As an important chemical raw material and pharmaceutical intermediate, 2-chloro-1-phenylpropan-1-one is synthesized through the α-chlorination of its corresponding ketone precursor.[1] A common laboratory-scale synthesis involves a two-step process starting from propiophenone (phenyl ethyl ketone).

Experimental Protocol: Synthesis of 2-Chloro-1-phenylpropan-1-one[1]

Step 1: Preparation of 1-phenylprop-1-en-1-ol silyl (B83357) ether

-

Add propiophenone (1g, 8 mmol) to a 50 mL two-necked flask under a nitrogen atmosphere.

-

Add 10 mL of anhydrous THF solution and cool the mixture to 0 °C.

-

Slowly add lithium diisopropylamide (LDA) (2mol/L, 4.2 mL) dropwise.

-

Remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

-

Once the solution turns yellow, cool the mixture back to 0 °C.

-

Add trimethylchlorosilane (1.04g, 9.6 mmol) dropwise and continue stirring at room temperature.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Upon completion, remove the solvent by vacuum distillation.

-

Purify the resulting oily liquid via column chromatography (using pure petroleum ether) to yield the enol silyl ether intermediate.

Step 2: Preparation of 2-Chloro-1-phenylpropan-1-one [1]

-

In a separate 50 mL two-necked flask under nitrogen, add iodobenzene (B50100) diacetate (0.244g, 0.75 mmol).

-

Add a solution of the previously prepared enol silyl ether (0.096g, 0.5 mmol) and trimethylchlorosilane (0.108g, 1 mmol) in 5 mL of acetonitrile (B52724) (MeCN).

-

Stir the reaction system at room temperature, monitoring for completion with TLC.

-

After the reaction is complete, remove the solvent by vacuum distillation.

-

Purify the residue using column chromatography (V(petroleum ether):V(ethyl acetate) = 10:1) to isolate the final product, 2-chloro-1-phenylpropan-1-one, as a colorless liquid.

Caption: A diagram illustrating the two-step synthesis of 2-chloro-1-phenylpropan-1-one.

Reactivity and Applications

Alpha-haloketones like 2-chloro-1-phenylpropan-1-one are highly versatile synthetic intermediates.[1] The presence of the chlorine atom alpha to the carbonyl group makes this position highly electrophilic and susceptible to nucleophilic substitution. This reactivity allows for the construction of more complex molecular architectures.

Potential synthetic transformations include:

-

Nucleophilic Substitution: Reaction with various nucleophiles (e.g., amines, thiols, alcohols) to introduce new functional groups at the alpha position.

-

Favorskii Rearrangement: Formation of carboxylic acid derivatives when treated with a strong base.[7]

-

Heterocycle Synthesis: Serves as a key building block for synthesizing heterocycles such as oxazoles, thiazoles, and imidazoles by reacting with appropriate binucleophilic reagents.[7]

Caption: Logical relationships of the core structure to potential synthetic applications.

Biological and Toxicological Profile

While specific biological activity data for 2-chloro-1-phenylpropan-1-one is not extensively documented in public literature, the broader class of phenylpropanoids, to which it belongs, is known for a range of biological activities, including antimicrobial and anti-inflammatory properties. Furthermore, its nature as a reactive α-haloketone suggests potential for interaction with biological nucleophiles, a mechanism that underlies the activity of some pharmaceutical agents.[7][8] However, this reactivity also warrants caution.

Safety and Hazard Information

The compound is classified as an irritant and requires careful handling in a laboratory setting.[1][3]

Table 3: GHS Hazard Statements

| Code | Hazard Statement | Reference |

| H302 | Harmful if swallowed | [2] |

| H315 | Causes skin irritation | [2][3] |

| H319 | Causes serious eye irritation | [2][3] |

| H335 | May cause respiratory irritation | [2][3] |

Appropriate personal protective equipment (PPE), including gloves and eye/face protection, should be worn when handling this substance.[1] Work should be conducted in a well-ventilated area. In case of contact with eyes, immediate rinsing with plenty of water and seeking medical advice is recommended.[1]

References

- 1. chembk.com [chembk.com]

- 2. 2-chloro-1-phenylpropan-1-one | 6084-17-9 [sigmaaldrich.com]

- 3. This compound | C9H9ClO | CID 221281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 6084-17-9: 2-Chloro-1-phenyl-1-propanone | CymitQuimica [cymitquimica.com]

- 5. scbt.com [scbt.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Bupropion Utilizing an α-Halogenated Propiophenone Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic pathways for producing Bupropion (B1668061) Hydrochloride, a widely used antidepressant and smoking cessation aid. The synthesis primarily involves the α-halogenation of 3'-chloropropiophenone (B116997), followed by nucleophilic substitution with tert-butylamine (B42293). While the user's query specified 2-chloropropiophenone, the common and well-documented precursor is 3'-chloropropiophenone, which is first halogenated at the α-position (the 2-position of the propio group) to create a reactive intermediate for the subsequent amination. This document details both traditional and greener synthetic approaches.

Reaction Overview

The synthesis of bupropion hydrochloride from 3'-chloropropiophenone is typically a two-step process.[1] The first step is the α-halogenation (most commonly bromination) of 3'-chloropropiophenone to produce 2-bromo-3'-chloropropiophenone. This intermediate is then reacted with tert-butylamine in a nucleophilic substitution reaction to form the bupropion free base. Finally, the free base is treated with hydrochloric acid to yield the stable bupropion hydrochloride salt.[1][2]

Logical Relationship of Synthetic Steps

Caption: Logical flow of the bupropion synthesis process.

Quantitative Data Summary

The following tables summarize quantitative data from various reported synthetic methods.

Table 1: Comparison of Bromination Conditions for 3'-chloropropiophenone

| Brominating Agent | Catalyst/Solvent | Temperature (°C) | Reaction Time | Conversion/Yield | Reference |

| Bromine (Br₂) | Dichloromethane (B109758) (CH₂Cl₂) | Reflux | N/A | High Purity | [3] |

| Bromine (Br₂) | Dichloroethane | 65 ± 5 | 5 hours | N/A | [4] |

| Bromine (Br₂) | None (Neat) | 85 ± 5 | 2 hours | N/A | [4] |

| N-Bromosuccinimide (NBS) | Ammonium (B1175870) Acetate (B1210297) / Ethyl Acetate (EtOAc) | Reflux (~77) | ~70 minutes | >97% Conversion | [1][5] |

| N-Bromosuccinimide (NBS) | p-TSA / Acetonitrile | 60 - 65 | 2 hours | 99.95% Formation | [2][6] |

| N-Bromosuccinimide (NBS) | p-TSA / Solvent-free | 60 - 65 | 45 minutes | N/A | [6] |

Table 2: Comparison of Amination and Salt Formation Conditions

| Solvent | Temperature (°C) | Reaction Time | Overall Yield (Hydrochloride Salt) | Reference |

| N-methylpyrrolidinone (NMP) | 55 - 60 | Brief Warming | 75-85% | [3] |

| Cyrene / tert-butylamine | 55 - 60 | 20 minutes | 68% | [1] |

| NMP / Toluene | 55 - 60 | N/A | 75% | [2][6] |

| tert-butylamine (reflux) | Reflux | 2 - 6 hours | 70-80% | [4][7] |

Experimental Protocols

Protocol 1: Traditional Synthesis via Direct Bromination

This protocol is adapted from established methods involving the direct bromination of 3'-chloropropiophenone.[4][7]

Experimental Workflow

Caption: Workflow for the traditional bupropion synthesis.

Step 1: α-Bromination of 3'-chloropropiophenone

-

Charge a reaction vessel with 1 mole of 3'-chloropropiophenone. If a solvent is used, add dichloroethane.[4]

-

Heat the mixture to the desired reaction temperature (e.g., 65 ± 5 °C or 85 ± 5 °C).[4]

-

Slowly add 0.9 to 1.1 molar equivalents of bromine dropwise to the mixture while stirring.[7]

-

Maintain the reaction temperature and continue stirring for 2 to 6 hours after the addition is complete.[4][7] The product of this step is 2-bromo-3'-chloropropiophenone.

Step 2: Amination with tert-butylamine

-

To the reaction mixture containing 2-bromo-3'-chloropropiophenone, add an excess of tert-butylamine (4 to 10 molar equivalents).[7]

-

Heat the mixture to reflux and maintain for 2 to 6 hours.[4][7]

-

After the reaction is complete, remove the excess tert-butylamine by evaporation, keeping the temperature below 150°C.[7]

Step 3: Salt Formation and Isolation

-

Extract the concentrated residue with a mixture of an organic solvent (like dichloromethane or toluene) and water.[4][7]

-

Separate the organic phase, wash it with water, and dry it using a suitable desiccant.

-

To the organic solution containing the bupropion free base, add a solution of hydrochloric acid (e.g., HCl in isopropanol (B130326) or dichloromethane) to precipitate the hydrochloride salt.[2][4]

-

Filter the crude product. Recrystallization from a solvent system like ethanol/water can be performed for further purification.[4]

-

Dry the purified product under vacuum to obtain pure bupropion hydrochloride.[4] The total yield is typically in the range of 70-80%.[4][7]

Protocol 2: Greener Synthesis Using N-Bromosuccinimide (NBS)

This protocol is a more environmentally friendly alternative that replaces hazardous bromine with NBS and uses greener solvents.[1][5]

Experimental Workflow

Caption: Workflow for the greener bupropion synthesis.

Step 1: α-Bromination with NBS

-

In a reaction flask, dissolve 3'-chloropropiophenone (e.g., 0.5 g, 2.95 mmol), N-bromosuccinimide (1.23 g, 6.93 mmol), and a catalytic amount of ammonium acetate (0.024 g, 0.295 mmol) in ethyl acetate (5 mL).[1]

-

Heat the solution to reflux for approximately 70 minutes, or until the red-brown color of bromine disappears.[1]

-

Cool the solution to room temperature, filter, and wash the filtrate with water (10 mL).[1]

-

Remove the ethyl acetate solvent under reduced pressure to yield the intermediate, 2-bromo-3'-chloropropiophenone, as an oil.[1]

Step 2: Amination in a Greener Solvent

-

To the resulting oil, add Cyrene (2.5 mL) and tert-butylamine (2.5 mL).[1]

-

Stir the solution at 55–60 °C for 20 minutes.[1]

Step 3: Extraction and Salt Formation

-

Dissolve the reaction mixture in ethyl acetate (15 mL) and wash it three times with water (15 mL each).[1]

-

To the organic layer, add 1 M hydrochloric acid (12 mL) and stir.[1]

-

Separate the aqueous layer, which now contains the bupropion hydrochloride.

-

Concentrate the aqueous layer under reduced pressure to obtain the final product.[1] This greener procedure results in an average yield of 68%.[1]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. tandfonline.com [tandfonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. US7737302B2 - Process for preparing bupropion hydrochloride - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem.bg.ac.rs [chem.bg.ac.rs]

- 7. US20090012328A1 - Process for preparing bupropion hydrochloride - Google Patents [patents.google.com]

Application Notes and Protocols: 2-Chloropropiophenone as a Versatile Intermediate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloropropiophenone (2-CPP), a halogenated aromatic ketone, is a pivotal intermediate in organic synthesis, prized for its versatile reactivity. The presence of a reactive α-chloro group and an electrophilic carbonyl center makes it a valuable precursor for a diverse array of pharmaceuticals and fine chemicals. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound, with a focus on its role in the preparation of bioactive molecules.

Introduction

This compound (CAS No: 6084-17-9) is a colorless to light yellow liquid with the molecular formula C₉H₉ClO.[1] Its significance in synthetic organic chemistry stems from two key reactive sites: the carbonyl group and the α-carbon bearing a chlorine atom. The chlorine atom serves as a good leaving group in nucleophilic substitution reactions, while the ketone functionality allows for a wide range of transformations, including reductions and condensations.[2] These characteristics make 2-CPP an essential building block for constructing complex molecular architectures, notably in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs) like cathinone (B1664624) derivatives and other CNS-active compounds.[2][3]

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value | Reference |

| Molecular Formula | C₉H₉ClO | [4] |

| Molecular Weight | 168.62 g/mol | [4] |

| Appearance | Colorless to light yellow liquid | [1] |

| CAS Number | 6084-17-9 | [4] |

| Refractive Index | 1.54 | [1] |

| Specific Gravity | 1.16 | [1] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons, the methine proton at the α-position, and the methyl protons.

-

¹³C NMR: The carbon NMR spectrum shows distinct peaks for the carbonyl carbon, the aromatic carbons, the α-carbon attached to chlorine, and the methyl carbon.[4][5]

-

IR Spectroscopy: The infrared spectrum prominently features a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹.[6]

-

Mass Spectrometry: The mass spectrum exhibits a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.[4][7]

Synthesis of this compound

This compound can be synthesized through several methods. The two most common and effective routes are the direct α-chlorination of propiophenone (B1677668) and the Friedel-Crafts acylation of benzene (B151609).

Synthesis via α-Chlorination of Propiophenone